molecular formula C14H17ClO3S B061611 2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one CAS No. 175202-99-0

2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one

Cat. No.: B061611
CAS No.: 175202-99-0
M. Wt: 300.8 g/mol
InChI Key: OIOAWAGTALHADQ-UHFFFAOYSA-N
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Description

2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one (CAS Registry Number: 175202-99-0) is a synthetic cyclohexanone derivative of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C14H17ClO3S and a molecular weight of 300.80 g/mol, features a cyclohexanone core linked to a (4-chlorophenyl)sulfonyl group through an ethyl chain. Its structural architecture makes it a valuable intermediate for the design and synthesis of novel bioactive molecules . The compound's primary research value lies in its role as a key synthetic precursor. The ketone and sulfonyl functional groups offer versatile handles for further chemical modification, enabling exploration into new chemical spaces for drug discovery . Its structural motif is relevant in the development of potential therapeutic agents, as the sulfonyl group is a common feature in many pharmacologically active compounds . Researchers utilize this chemical in projects ranging from method development in organic synthesis to the construction of more complex molecular architectures aimed at screening for biological activity. Specifications: • CAS Number: 175202-99-0 • Molecular Formula: C14H17ClO3S • Molecular Weight: 300.80 g/mol • SMILES: O=C1CCCCC1CCS(=O)(=O)c1ccc(cc1)Cl Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfonylethyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3S/c15-12-5-7-13(8-6-12)19(17,18)10-9-11-3-1-2-4-14(11)16/h5-8,11H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOAWAGTALHADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381228
Record name 2-[2-(4-Chlorobenzene-1-sulfonyl)ethyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-99-0
Record name 2-[2-(4-Chlorobenzene-1-sulfonyl)ethyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloaddition-Hydrolysis Approach

The cycloaddition-hydrolysis method is a two-step process involving Diels-Alder reactivity. As detailed in WO2004013090A1, a vinyl derivative (e.g., 4-chlorophenyl sulfone) reacts with 2-trimethylsilyloxybutadiene in refluxing toluene-xylene (130°C, 26 hours) under nitrogen . The silyl enol ether intermediate undergoes in situ hydrolysis using 3M hydrochloric acid at 50°C, yielding the target cyclohexanone. Key parameters include:

  • Solvent System : Hydrocarbon solvents like toluene or xylene enhance cycloaddition efficiency.

  • Acid Hydrolysis : Aqueous HCl at 30–80°C ensures complete deprotection without side reactions .

  • Yield : ~49–58% after crystallization from heptane .

This method is scalable but requires stringent temperature control to prevent diene decomposition.

Photoinduced Cascade Reaction

A light-driven protocol (ACS JOC, 2023) enables synthesis under mild conditions . 2-Allylphenol derivatives react with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) under UV irradiation, forming 2,3-dihydrobenzofuran intermediates. Subsequent oxidation with Jones reagent yields the cyclohexanone derivative.

  • Conditions : Ethyl acetate/cyclohexane solvent, room temperature, 120-minute irradiation.

  • Advantages : Avoids high temperatures and strong acids, reducing side products.

  • Yield : 44–58% after column chromatography .

This method is eco-friendly but requires specialized UV equipment.

Trifluoroacetyl Elimination Strategy

WO2013014486A1 describes a dehydration-elimination route . Starting from 2-(4-(4-chlorophenyl)-1-hydroxycyclohexyl)-3,4-dihydronaphthalen-1-one, trifluoroacetic anhydride (TFAA) activates the hydroxyl group for elimination. Treatment with organic bases (e.g., DBU) in toluene at 60°C removes the trifluoroacetyl group, forming the cyclohexenone intermediate, which is hydrogenated to the target compound.

  • Catalyst : p-Toluenesulfonic acid (2.5 mol%) accelerates dehydration.

  • Yield : 50% after recrystallization .

  • Purity : >98% by HPLC .

This method is efficient for sterically hindered substrates but involves hazardous TFAA handling.

Sulfonation-Alkylation Sequence

Derpharmachemica’s approach (2011) uses sulfonation of cyclohexanol derivatives followed by alkylation . 4-Chlorobenzenesulfonyl chloride reacts with 2-hydroxycyclohexanone in dichloromethane with triethylamine. The resulting sulfonate undergoes alkylation with ethyl bromoacetate in DMSO, yielding the target compound after hydrolysis.

  • Key Steps :

    • Sulfonation at 0°C prevents over-sulfonation.

    • Alkylation with K₂CO₃ ensures complete substitution .

  • Yield : 73% after silica gel purification .

Comparative Analysis of Methods

Method Reagents/Conditions Yield Purity Scalability
Cycloaddition-HydrolysisXylene, HCl, 130°C49–58%>95% High
Photoinduced CascadeUV light, EtOAc/cyclohexane44–58%>97% Moderate
TFAA EliminationTFAA, DBU, toluene, 60°C50%>98% High
Sulfonation-AlkylationEt₃N, DMSO, K₂CO₃73%>95% Moderate

Optimization and Industrial Considerations

  • Solvent Selection : Toluene and xylene are preferred for high-temperature reactions due to boiling points >100°C . Ethyl acetate/cyclohexane mixtures improve photoinduced reaction safety .

  • Catalyst Use : p-TSA reduces reaction times by 40% compared to acid-free conditions .

  • Purification : Crystallization from heptane or ethyl acetate ensures >95% purity across methods .

Mechanism of Action

The mechanism of action of 2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural differences and their implications:

Compound Name Substituent(s) Key Properties/Effects References
2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one -SO₂-ethyl-4-chlorophenyl High polarity due to sulfonyl group; potential for enhanced receptor binding . N/A
2-(2-(4-Chlorophenyl)ethyl)cyclohexan-1-one -ethyl-4-chlorophenyl Lower polarity; increased lipophilicity compared to sulfonyl analogs .
2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one -S-4-fluorophenyl Sulfanyl group (-S-) is less electron-withdrawing than sulfonyl; fluorine vs. chlorine affects bioactivity .
3-[(E)-2-(4-Chlorophenyl)ethenyl]cyclohexan-1-one -ethenyl-4-chlorophenyl (conjugated double bond) Extended π-system may enhance UV absorption; potential for photodynamic therapy .
2-amino-2-(4-chlorophenyl)cyclohexan-1-one -NH₂-4-chlorophenyl Amino group introduces basicity; potential for salt formation and improved solubility .

Physicochemical Properties

  • Solubility : Sulfonyl-containing compounds generally exhibit higher aqueous solubility than their alkyl or arylthio counterparts due to increased polarity .
  • Stability: The sulfonyl group enhances resistance to enzymatic degradation compared to amino or thioether substituents .

Biological Activity

2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one, also known by its CAS number 175202-99-0, is a synthetic organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₄H₁₇ClO₃S
Molar Mass300.8 g/mol
Density1.260 ± 0.06 g/cm³
Boiling Point481.6 ± 41.0 °C
CAS Number175202-99-0

These properties suggest a stable compound with potential for various chemical reactions, including oxidation and reduction processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range between 3.12 μg/mL to 12.5 μg/mL , demonstrating its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound's structure suggests it may interact with inflammatory pathways. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced production of prostaglandins, thereby alleviating inflammation .

The proposed mechanism of action involves the interaction of the sulfonyl group with specific enzymes or receptors in microbial cells or inflammatory pathways. This interaction may lead to the modulation of signaling pathways associated with inflammation and infection.

Case Studies

  • Study on Antibacterial Activity : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of several sulfonyl compounds, including this compound. The results indicated that this compound had superior activity against resistant strains of bacteria compared to traditional antibiotics .
  • Inflammation Model : In another study, the compound was tested in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers when treated with this compound compared to control groups .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

CompoundAntibacterial Activity (MIC μg/mL)Anti-inflammatory Potential
This compound3.12 - 12.5Moderate
2-(4-Chlorophenyl)sulfonyl-1-phenylethanone5 - 15Low
Sulfanilamide10 - 20High

This table illustrates that while this compound shows promising antibacterial activity, its anti-inflammatory effects are moderate compared to other compounds.

Q & A

Q. What are the established synthetic routes for 2-[2-[(4-chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one?

The compound can be synthesized via iron-catalyzed radical addition reactions. For example, a donor olefin (e.g., 4-butylcyclohexanone) reacts with a sulfonyl precursor under optimized conditions to yield sulfone derivatives. A reported procedure achieved 45% yield using 4-butylcyclohexanone and a tetrazolyl sulfone precursor in the presence of Fe(acac)₃ and a peroxide initiator . Alternative methods include cyclohexane oxidation, which produces cyclohexanone intermediates that can be further functionalized with sulfonyl groups .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, particularly for confirming the cyclohexanone ring conformation and sulfonyl group orientation. SCXRD parameters (e.g., space group, unit cell dimensions) should be cross-validated with spectroscopic data (¹H/¹³C NMR, IR) . For example, cyclohexanone derivatives with similar substituents exhibit distinct carbonyl stretching frequencies (~1700 cm⁻¹ in IR) and deshielded proton signals (δ 2.5–3.5 ppm in NMR) for sulfonyl-adjacent methylene groups .

Q. How does the compound’s solubility and stability impact experimental design?

The compound is likely soluble in organic solvents like ethyl acetate, acetone, or cyclohexane due to its non-polar cyclohexanone core and sulfonyl group. Stability tests under varying pH, temperature, and light exposure are essential. For instance, cyclohexanone derivatives degrade under strong acidic/basic conditions, necessitating neutral pH buffers in biological assays .

Advanced Research Questions

Q. What pharmacological activities are predicted for this compound based on structural analogs?

Cyclohexanone derivatives with sulfonyl or chlorophenyl groups exhibit anti-inflammatory, analgesic, and antihistaminic properties. For example, 3-[(E)-2-(4-chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one showed potential in anti-inflammatory drug development . Computational docking studies (e.g., molecular dynamics with COX-2 or GABA receptors) could predict binding affinities for this compound.

Q. How can conformational analysis resolve discrepancies in spectroscopic data?

Conflicting NMR signals (e.g., axial vs. equatorial substituents on the cyclohexanone ring) can arise due to chair-flip dynamics. Low-temperature NMR (−40°C to −80°C) or density functional theory (DFT) calculations can freeze or model conformers. For example, 2-hydroxycyclohexanone exhibits distinct axial-equatorial equilibria detectable via variable-temperature NMR .

Q. What experimental strategies address low yields in sulfonyl-ethylcyclohexanone synthesis?

Optimize radical initiation (e.g., switch from Fe(acac)₃ to photoredox catalysts) or adjust stoichiometry of sulfonyl precursors. A study using diphenyl disulfide as a sulfur donor improved sulfonation efficiency in similar systems . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances yield .

Q. How does the sulfonamide group influence reactivity in cross-coupling reactions?

The sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position of the chlorophenyl ring. For example, benzoic acid derivatives with [(4-chlorophenyl)sulfonyl]amino groups undergo regioselective Suzuki-Miyaura coupling . Reactivity can be modulated using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s biological activity?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate activity via orthogonal assays:

  • In vitro enzyme inhibition (e.g., COX-2 inhibition ELISA).
  • In vivo rodent models for inflammation/pain (e.g., carrageenan-induced paw edema).
  • Compare IC₅₀ values with structurally related compounds like 3-chlorophenyl hydrazones .

Q. Why do different synthetic methods yield varying enantiomeric ratios?

Iron-catalyzed radical reactions often lack stereocontrol, while chiral auxiliaries or enzymes (e.g., ketoreductases) can enforce enantioselectivity. For example, (S)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one was synthesized using asymmetric catalysis, highlighting the role of chiral ligands .

Methodological Recommendations

  • Synthesis: Use Fe(acac)₃/DTBP system for radical sulfonation .
  • Characterization: Pair SCXRD with DFT-optimized structures for conformational validation .
  • Biological Assays: Include carbonyl cyanide 3-chlorophenyl hydrazone (CCCP) as a positive control for mitochondrial toxicity studies .

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